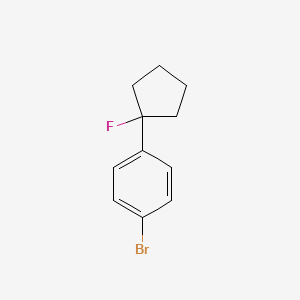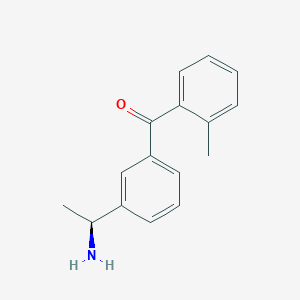
(S)-(3-(1-aminoethyl)phenyl)(o-tolyl)methanone hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-(3-(1-aminoethyl)phenyl)(o-tolyl)methanone hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an aminoethyl group attached to a phenyl ring and a tolyl group bonded to a methanone moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(3-(1-aminoethyl)phenyl)(o-tolyl)methanone hydrochloride typically involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Aminoethyl Intermediate: The synthesis begins with the preparation of the aminoethyl intermediate through a reaction between an appropriate amine and an aldehyde or ketone under reductive amination conditions.
Coupling with Phenyl and Tolyl Groups: The aminoethyl intermediate is then coupled with a phenyl ring and a tolyl group using a Friedel-Crafts acylation reaction. This step requires the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the acylation process.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treating it with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of high-purity starting materials, precise control of reaction conditions, and efficient purification methods to ensure the final product meets industry standards.
化学反应分析
Types of Reactions
(S)-(3-(1-aminoethyl)phenyl)(o-tolyl)methanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Functionalized derivatives with different substituents
科学研究应用
(S)-(3-(1-aminoethyl)phenyl)(o-tolyl)methanone hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (S)-(3-(1-aminoethyl)phenyl)(o-tolyl)methanone hydrochloride involves its interaction with specific molecular targets and pathways. The aminoethyl group allows it to interact with enzymes and receptors, potentially modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes and biological responses.
相似化合物的比较
Similar Compounds
®-(3-(1-aminoethyl)phenyl)(o-tolyl)methanone hydrochloride: The enantiomer of the compound with similar properties but different stereochemistry.
(3-(1-aminoethyl)phenyl)(p-tolyl)methanone hydrochloride: A structural isomer with the tolyl group in a different position.
(3-(1-aminoethyl)phenyl)(m-tolyl)methanone hydrochloride: Another structural isomer with the tolyl group in the meta position.
Uniqueness
(S)-(3-(1-aminoethyl)phenyl)(o-tolyl)methanone hydrochloride is unique due to its specific stereochemistry and the position of the tolyl group, which can influence its reactivity, interaction with biological targets, and overall properties. This uniqueness makes it valuable for specific applications where these characteristics are crucial.
属性
分子式 |
C16H17NO |
|---|---|
分子量 |
239.31 g/mol |
IUPAC 名称 |
[3-[(1S)-1-aminoethyl]phenyl]-(2-methylphenyl)methanone |
InChI |
InChI=1S/C16H17NO/c1-11-6-3-4-9-15(11)16(18)14-8-5-7-13(10-14)12(2)17/h3-10,12H,17H2,1-2H3/t12-/m0/s1 |
InChI 键 |
HDMCAWARIYFJTI-LBPRGKRZSA-N |
手性 SMILES |
CC1=CC=CC=C1C(=O)C2=CC=CC(=C2)[C@H](C)N |
规范 SMILES |
CC1=CC=CC=C1C(=O)C2=CC=CC(=C2)C(C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


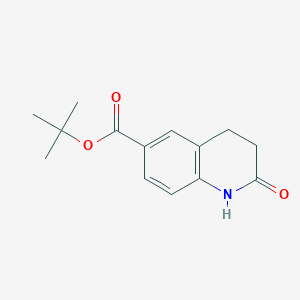
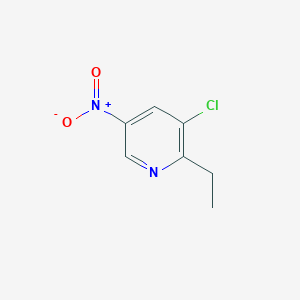

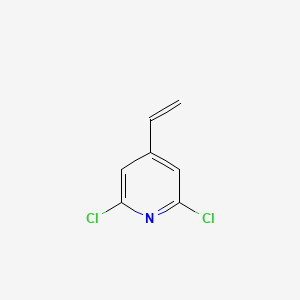
![Methyl 5-oxo-5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidine-1-carboxylate](/img/structure/B12964197.png)
![8-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B12964205.png)
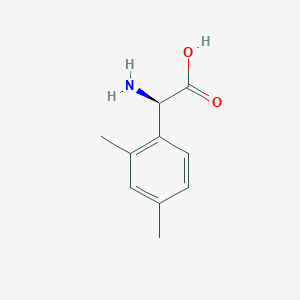
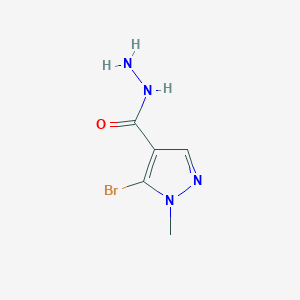
![2-(3-benzylphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride](/img/structure/B12964231.png)

![(S)-2-Amino-1-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)ethanol](/img/structure/B12964233.png)
